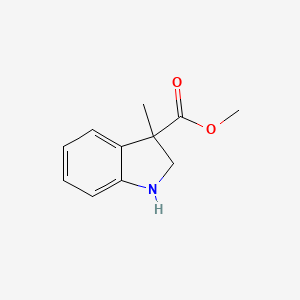

Methyl 3-methylindoline-3-carboxylate

Description

Foundational Concepts of Indoline (B122111) and Indoline Carboxylates

Indoline, also known as 2,3-dihydroindole, is a core structure found in a vast number of natural products and synthetic compounds with significant medicinal value. acs.orgnih.gov The non-coplanar nature of its two rings contributes to increased water solubility compared to its aromatic counterpart, indole (B1671886), a property that is often advantageous in drug design. nih.gov Indoline and its derivatives have been investigated for a wide range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. nih.govresearchgate.net

Indoline carboxylates are indoline structures bearing a carboxylate group. The position of this group significantly influences the molecule's chemical reactivity and biological function. For instance, indole-3-carboxylic acid and its esters are key intermediates in the synthesis of various pharmaceuticals. rsc.org The introduction of a carboxylate group can facilitate further chemical transformations, allowing for the construction of more complex molecular architectures.

Significance of the 3-Methylindoline-3-carboxylate Scaffold in Organic Synthesis

The 3-methylindoline-3-carboxylate scaffold is a prime example of a 3,3-disubstituted indoline. This structural motif is of considerable importance in organic synthesis for several reasons:

Presence in Natural Products: The 3,3-disubstituted indolenine substructure, a close relative and synthetic precursor to the indoline, is present in many complex alkaloids such as strictamine (B1681766) and koumine. nih.gov

Access to Quaternary Stereocenters: The synthesis of molecules with C3-quaternary stereocenters is a significant challenge in organic chemistry. The development of methods to create these structures, as seen in the 3,3-disubstituted indoline core, is a focus of much research. proquest.com

Versatile Synthetic Intermediates: 3,3-disubstituted indolenines are common synthetic intermediates used in the synthesis of more complex molecules, including various alkaloids and pharmaceutical compounds. nih.govnih.gov

The synthesis of these scaffolds often involves the dearomatization of indoles. nih.gov Various catalytic methods, including those using Lewis acids and transition metals, have been developed for the C3-alkylation of substituted indoles to create the desired 3,3-disubstituted core. nih.govnih.gov Asymmetric synthesis strategies are also crucial for producing enantiomerically pure indolines, which is often a requirement for pharmaceutical applications. acs.orgorganic-chemistry.org

Table 2: Synthetic Approaches to 3,3-Disubstituted Indolines

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation of 3H-Indoles | Chiral catalysts (e.g., iridium, ruthenium, manganese) are used to hydrogenate 3H-indoles, yielding 3,3-disubstituted indolines with high enantioselectivity. acs.orgacs.org | Effective for creating chiral centers. |

| Asymmetric Transfer Hydrogenation | Utilizes a chiral phosphoric acid as a catalyst and a dihydropyridine (B1217469) as the hydrogen source. acs.orgacs.org | A metal-free approach to chiral indolines. organic-chemistry.org |

| Lewis Acid-Catalyzed Alkylation | Trichloroacetimidates act as electrophiles for the selective C3-alkylation of 2,3-disubstituted indoles to yield 3,3'-disubstituted indolenines. nih.govnih.gov | Provides an alternative to base-promoted and transition metal-catalyzed methods. nih.gov |

| Multi-Component Reactions | Palladium-catalyzed four-component reactions can be used to construct 3,3-disubstituted indolines. researchgate.net | Eco-friendly and atom-economical processes. |

| Fischer Indole Synthesis | Condensation of an arylhydrazine with a ketone can lead to 2,3-disubstituted indoles, which can be precursors to 3,3-disubstituted structures through rearrangement. rsc.org | A classic and reliable method for indole ring formation. byjus.comthermofisher.com |

Historical Context and Evolution of Research on Related Indoline Structures

The history of indoline chemistry is intrinsically linked to the study of indole, which began with the investigation of the dye indigo. organic-chemistry.org The Fischer indole synthesis, discovered in 1883 by Emil Fischer, was a landmark achievement and remains one of the most reliable methods for synthesizing substituted indoles. byjus.commdpi.com This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. mdpi.com

While early research focused on the aromatic indole nucleus, interest in the reduced indoline scaffold grew as its presence in numerous natural products with biological activity became apparent. rsc.org The development of new synthetic methodologies in the 20th and 21st centuries, particularly in the realm of catalytic and asymmetric synthesis, has greatly expanded the ability of chemists to create complex indoline structures with high degrees of control over stereochemistry. acs.orgorganic-chemistry.org

The synthesis of indolines with a quaternary center at the C3 position represents a more recent and challenging area of research. The drive to synthesize complex natural products and novel pharmaceutical agents has spurred the development of innovative strategies to access these intricate molecular architectures. illinois.eduproquest.com The evolution of techniques from classical methods like the Fischer synthesis to modern catalytic approaches highlights the ongoing importance and dynamism of research into indoline-based compounds. rsc.orgorgsyn.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 3-methyl-1,2-dihydroindole-3-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-11(10(13)14-2)7-12-9-6-4-3-5-8(9)11/h3-6,12H,7H2,1-2H3 |

InChI Key |

JIDHDAFWOFOPLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies for Methyl 3 Methylindoline 3 Carboxylate

Convergent and Divergent Synthesis Approaches

Convergent and divergent strategies offer flexible pathways to the target molecule. A convergent approach would involve coupling pre-functionalized fragments, while a divergent strategy would build upon a common intermediate to generate a library of related compounds. The synthesis of Methyl 3-methylindoline-3-carboxylate can be envisioned through pathways that directly functionalize an indoline (B122111) precursor.

The direct introduction of both a methyl and a carboxylate group at the C3 position of an indoline ring is a formidable challenge due to the need for sequential C-C bond formations at a sterically hindered position. One conceptual approach involves a two-step functionalization of an N-protected indoline.

Initial efforts might focus on the regioselective methylation of an indoline derivative. Palladium-catalyzed methods have been developed for the direct C-2 methylation of indoles bearing a removable N-pyrimidyl directing group. rsc.org Adapting such a strategy for C3-methylation of an indoline would require overcoming the inherent reactivity differences between the indole (B1671886) and indoline systems.

Following C3-methylation, the introduction of a carboxyl group would be the subsequent step. Research into the carboxylation of related heterocycles has explored various methods. For instance, novel reversible indole-3-carboxylate (B1236618) decarboxylase enzymes have been identified that can catalyze the carboxylation of indole and 2-methylindole, suggesting a potential biocatalytic route. nih.govtandfonline.com Chemical methods, such as those involving visible-light-induced carbonylation of indoles with phenols under metal-free conditions, provide another avenue for forming indole-3-carboxylates which are precursors to the target indoline. acs.org

A hypothetical direct synthesis could proceed as follows:

N-Protection: Protection of the indoline nitrogen to modulate reactivity and prevent N-alkylation.

C3-Methylation: Directed lithiation of the N-protected indoline followed by quenching with a methylating agent like methyl iodide. Intramolecular carbolithiation of o-bromo-N,N-diallylanilines provides a route to 3-methylindolines, which could be adapted. sci-hub.se

C3-Carboxylation: Introduction of the carboxyl group at the now quaternary C3 center, a sterically demanding transformation that could potentially be achieved via a strong base followed by quenching with CO2 and subsequent esterification.

The reaction of indole-3-carboxylic acids with dimethyl carbonate has been shown to result in both O-methylation (esterification) and N-methylation, highlighting the competing reaction pathways that must be controlled in such synthetic designs. google.com

Given that the C3 position of this compound is a quaternary stereocenter, developing stereoselective and enantioselective syntheses is of high importance. A primary strategy involves the asymmetric hydrogenation of a prochiral 3-methyl-1H-indole-3-carboxylate precursor.

Significant progress has been made in the palladium-catalyzed asymmetric hydrogenation of unprotected indoles, activated by a strong Brønsted acid. dicp.ac.cn This method generates a chiral center at the C3 position through asymmetric protonation, followed by hydrogenation, representing a dynamic kinetic asymmetric transformation. dicp.ac.cn Iridium-catalyzed systems, particularly with bisphosphine-thiourea ligands, have also proven highly effective for the asymmetric hydrogenation of various substituted unprotected indoles, affording chiral indolines in high yields and excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org

An alternative enantioselective approach involves the catalytic asymmetric C3-allylic alkylation of indolone-2-imines with Morita-Baylis-Hillman (MBH) carbonates, which can be achieved with high stereoselectivity using chiral amine catalysts. researchgate.net While this introduces an allyl group, the underlying principle of creating a chiral C3-substituted center could be adapted for the introduction of a methyl group.

| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) |

| Pd(TFA)2 / (R)-Synphos | 2-Substituted Indoles | Brønsted acid activation | Up to 98% ee |

| [Ir(COD)Cl]2 / (S,R)-ZhaoPhos | 2,3-Disubstituted Indoles | Anion-binding activation | 86–99% ee |

| (DHQD)2PHAL | Indolin-2-imines | Nucleophilic organocatalysis | Not specified for methylation |

Synthetic Transformations from Indole-3-carboxylate Analogues

A highly practical approach to this compound involves the modification of readily available methyl indole-3-carboxylate. This strategy hinges on the successful saturation of the indole ring and subsequent functionalization.

The catalytic hydrogenation of the indole nucleus to an indoline is a well-studied but challenging transformation due to the aromatic stability of the indole ring and potential catalyst poisoning by the resulting indoline product. nih.gov A variety of catalytic systems have been developed to achieve this reduction selectively.

Heterogeneous catalysis using Platinum on carbon (Pt/C) in water, activated by p-toluenesulfonic acid, provides an environmentally benign method for hydrogenating various substituted indoles to their corresponding indolines in excellent yields. nih.gov The acidic conditions facilitate the protonation of the indole at the C3 position, disrupting the aromaticity and rendering the 2,3-double bond susceptible to hydrogenation. nih.gov

Homogeneous catalysts based on palladium, rhodium, and iridium are also widely used, particularly for asymmetric hydrogenations. dicp.ac.cnchinesechemsoc.org These methods often require N-protected indoles, although recent advancements have enabled the efficient hydrogenation of unprotected indoles. dicp.ac.cnchinesechemsoc.org

| Catalyst | Activator/Ligand | Solvent | Substrate | Outcome |

| Pt/C | p-Toluenesulfonic acid | Water | Substituted Indoles | High yields of indolines |

| Pd(OCOCF3)2 | (R)-BINAP | Toluene | 2-Substituted Indoles | Asymmetric hydrogenation |

| [Ir(COD)Cl]2 | ZhaoPhos | Chloroform | Unprotected Indoles | High yields, excellent ee |

Reductive alkylation provides a powerful method for C-H bond functionalization. A novel cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has been developed. nih.govrsc.org This system, employing Co(acac)3 and a triphos ligand, can achieve C3 alkylation of various indole derivatives. nih.govrsc.orgresearchgate.net The mechanism is believed to involve the in situ formation of an aldehyde from the carboxylic acid, which then participates in the alkylation process. nih.gov

While this method typically targets a C-H bond, its principles can be applied to functional group interconversions on a pre-existing indoline-3-carboxylate scaffold. For instance, if an indoline-3-carboxylate bearing a different functional group at C3 were synthesized, reductive methods could potentially be used to convert that group into a methyl group. A general method for C3 reductive alkylation of indoles has also been reported using various alcohols as alkylating agents with a ruthenium catalyst. researchgate.net

Novel Catalytic Methods in Indoline-3-carboxylate Synthesis

The field of organic synthesis is continually advancing, with novel catalytic methods offering milder conditions, higher efficiency, and broader substrate scope. For the synthesis of indoline-3-carboxylates, several modern approaches are relevant.

Palladium-catalyzed reactions are at the forefront of C-H functionalization and heterocycle synthesis. Methods such as the Pd(II)-catalyzed heterocyclization and alkoxycarbonylation of 2-alkynylanilines provide direct routes to indole-3-carboxylic esters. beilstein-journals.orgbeilstein-journals.org Furthermore, intramolecular dehydrogenative cyclization of phenylalanine derivatives catalyzed by Pd(OAc)2 can yield substituted indoline-2-carboxylates, which could serve as alternative precursors. nih.gov

Visible-light photoredox catalysis offers a metal-free alternative for key transformations. A notable example is the visible-light-induced carbonylation of indoles with phenols, using elemental iodine as a photosensitive initiator, to produce indole-3-carboxylates. acs.org This avoids the use of transition metals and high pressures of carbon monoxide typically required for carbonylation reactions. acs.orgbeilstein-journals.org These novel methods provide promising avenues for the efficient and sustainable synthesis of key precursors to this compound.

Metal-Catalyzed Coupling Reactions in Indoline Framework Construction

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the construction of polysubstituted arenes and heterocyclic systems, including the indoline framework. nih.govnih.gov These methods offer modular and efficient routes to complex structures from readily available starting materials.

A notable advancement is the use of palladium/norbornene (Pd/NBE) cooperative catalysis. This strategy enables the coupling of an electrophile and a nucleophile at the ortho and ipso positions of an aryl halide, respectively. nih.gov One innovative approach involves a four-component reaction that utilizes an alkene-tethered nitrogen electrophile, an aryl iodide, an alkene, and an external nucleophile. This method facilitates a rapid and modular synthesis of 3,3-disubstituted indolines through a cascade involving ortho C-H amination followed by an ipso conjunctive coupling. nih.gov For instance, the reaction of 2-iodoanisole (B129775) with an alkene-tethered amine-electrophile and an alcohol as a hydride source can yield the desired indoline product in high efficiency. nih.gov

Another powerful palladium-catalyzed method involves the intermolecular amination of unactivated C(sp³)–H bonds. acs.org This reaction proceeds through the formation of a palladacycle from a starting material like 1-(tert-butyl)-2-iodobenzene. The subsequent amination of this intermediate with a reagent such as a diaziridinone leads to the formation of the indoline ring. acs.org This represents a novel pathway for creating 3,3-disubstituted indolines, which are key structures in many bioactive compounds. acs.org

Further extending the utility of palladium catalysis, cascade reactions involving ortho-amination and ipso-Heck cyclization have been developed. nih.gov Using N-benzoyloxy allylamines as coupling partners with ortho-substituted aryl iodides, this process allows for the synthesis of diverse indole and indoline products. The reaction demonstrates good functional group tolerance and can be influenced by steric factors on the alkene partner, sometimes leading to a mixture of indole and indoline products. nih.gov

| Catalytic System | Reaction Type | Key Features | Starting Materials | Product Type | Reference |

| Palladium/Norbornene | Four-component ortho amination/ipso conjunctive coupling | Rapid, modular, chemoselective | Aryl iodides, alkene-tethered amine-electrophiles | 3,3-Disubstituted indolines | nih.gov |

| Palladium | Intermolecular C(sp³)–H amination | Forms palladacycle intermediate | 1-(tert-Butyl)-2-iodobenzene derivatives, diaziridinone | 3,3-Disubstituted indolines | acs.org |

| Palladium/Norbornene | ortho-Amination/ipso-Heck cyclization cascade | Good functional group tolerance | ortho-Substituted aryl iodides, N-benzoyloxy allylamines | C3,C4-Disubstituted indoles/indolines | nih.gov |

Organocatalysis and Biocatalysis in Stereocontrolled Synthesis

Achieving stereocontrol, especially at a quaternary center like the C3-position of this compound, is a formidable synthetic challenge. Organocatalysis and biocatalysis have emerged as powerful platforms to address this, offering metal-free and highly enantioselective transformations under mild conditions.

Organocatalysis:

Chiral Brønsted acids, such as chiral phosphoric acids, are prominent organocatalysts for the asymmetric synthesis of indolines. proquest.comorganic-chemistry.org One effective strategy is the kinetic resolution (KR) of racemic 3,3-disubstituted indolines. This method utilizes a chiral phosphoric acid-catalyzed reaction with azodicarboxylates to selectively form a triazane (B1202773) with one enantiomer, allowing for the separation of the unreacted, enantioenriched indoline. This protocol has demonstrated good to high enantioselectivities, with s-factors reaching up to 70. proquest.com

Another organocatalytic approach involves the intramolecular Michael addition. rsc.org Using a primary amine catalyst derived from a cinchona alkaloid, (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones can be cyclized to afford trans-2,3-disubstituted indolines with excellent diastereo- and enantioselectivities (up to 20:1 dr and 99% ee). rsc.org Bifunctional amino(thio)urea catalysts have also been employed in asymmetric intramolecular aza-Michael additions, proceeding through hydrogen bonding activation to yield 2-substituted indolines. nih.govacs.org

| Catalyst Type | Reaction | Substrate | Key Outcome | Selectivity | Reference |

| Chiral Phosphoric Acid | Kinetic Resolution | Racemic 3,3-disubstituted indolines | Enantioselective triazane formation | s-factors up to 70 | proquest.com |

| Cinchona Alkaloid Amine | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones | trans-2,3-disubstituted indolines | Up to 20:1 dr, 99% ee | rsc.org |

| Chiral Brønsted Acid | Transfer Hydrogenation | 3H-Indoles | Optically active indolines | Up to 97% ee | organic-chemistry.org |

Biocatalysis:

Biocatalysis offers an environmentally benign and highly selective alternative for constructing chiral molecules. nih.gov Directed evolution of enzymes has led to the development of biocatalysts for new-to-nature reactions. A prime example is the use of engineered cytochrome P411 enzymes, which are variants of a P450 enzyme, to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.edu

By evolving the enzyme's activity for aryl azide (B81097) substrates, specific variants like P411-INS-5151 have been created. These engineered enzymes can catalyze the intramolecular insertion of an aryl nitrene into a C(sp³)–H bond to construct chiral indolines from simple azide precursors. nih.govacs.org This enzymatic platform has shown moderate to good efficiency and selectivity, achieving up to 74% yield and 99:1 enantiomeric ratio (er). acs.org This biocatalytic C-H amination represents a significant step towards the efficient and stereocontrolled synthesis of complex N-heterocycles like this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methylindoline 3 Carboxylate

Reactivity of the Indoline (B122111) Ring System

The indoline ring system contains two key components for reactivity: the aromatic benzenoid moiety and the saturated pyrrolidine (B122466) ring. The electronic nature of the aniline-like benzenoid ring and the reactivity of the C-H bonds on the pyrrolidine ring are central to its functionalization.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzenoid Moiety

The benzenoid ring of the indoline system is analogous to an N-alkylaniline, making it highly activated towards electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair donates significant electron density into the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions relative to the nitrogen. In the indoline scaffold, these correspond to the C7 and C5 positions, respectively. The C3 position, which is the most nucleophilic site in indoles, is blocked in this molecule by the quaternary substitution. ic.ac.ukresearchgate.net

While the nitrogen atom is a powerful activating group, the C3-substituents (methyl and ester groups) exert a deactivating inductive effect. However, the activating effect of the amine nitrogen is generally dominant. researchgate.net Consequently, electrophilic substitution reactions are expected to occur at the C5 and C7 positions.

Research on related N-protected indoline systems has demonstrated successful halogenation at the C7 position using rhodium catalysis. researchgate.net Similarly, nitration of indoline-2-carboxylic acid derivatives has been shown to yield a mixture of 5- and 6-nitro products, illustrating the susceptibility of the benzenoid ring to electrophilic attack. researchgate.net

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indoline Scaffolds

| Reaction | Reagents & Conditions | Expected Product(s) on Methyl 3-methylindoline-3-carboxylate | Reference(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Solvent | 5-Bromo and/or 7-Bromo derivatives | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS), Rh(III) catalyst | Primarily 7-Chloro derivative | researchgate.net |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and/or 7-Nitro derivatives | researchgate.net |

Nucleophilic aromatic substitution (NAS) on the benzenoid moiety is generally not feasible unless the ring is activated by potent electron-withdrawing groups, such as nitro groups, which are not present in the parent molecule.

Functionalization of the Saturated Pyrrolidine Ring

The saturated five-membered ring of the indoline system offers sites for functionalization, most notably at the C2 position, which is adjacent to the nitrogen atom (an α-carbon). This position is susceptible to oxidation. The conversion of 3-substituted indolines into 2-oxindoles (indolin-2-ones) is a well-documented transformation. rsc.org

This oxidation can be achieved through various methods, including electrochemical approaches. For instance, the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide proceeds to form the corresponding 2-oxindole. rsc.org Catalytic methods have also been developed; copper-catalyzed C-H oxidation of C2,C3-disubstituted indoles at the C2 position provides an effective route to introduce oxygen functionality. nih.govacs.org These methods suggest that this compound could be selectively oxidized at the C2 position to yield the corresponding 2-oxo derivative.

Transformations Involving the Ester Moiety

The methyl ester group at the C3 position is a key functional handle for a variety of chemical transformations, including hydrolysis, reduction, and conversion to other carboxylic acid derivatives like amides and carbamates.

Hydrolysis, Transesterification, and Reduction Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide (B78521) or lithium hydroxide in an aqueous-organic solvent mixture, proceeds via saponification to form the carboxylate salt, which is then protonated during acidic workup to yield the free carboxylic acid.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction is typically facilitated by using the desired alcohol as the solvent to drive the reaction to completion.

Reduction: The ester can be reduced to a primary alcohol, 3-hydroxymethyl-3-methylindoline. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.orgmasterorganicchemistry.com However, the reduction of 3-carboxy-substituted indoles and their derivatives with LiAlH₄ can be complicated. Studies have shown that the reduction of methyl indole-3-carboxylate (B1236618) can lead to hydrogenolysis of the intermediate alcohol, resulting in the formation of 3-methylindole (B30407) (skatole) rather than the expected indole-3-methanol. researchgate.net This suggests that the reduction of this compound must be performed under carefully controlled conditions to avoid similar side reactions.

Table 2: Common Transformations of the Ester Moiety

| Transformation | Reagents & Conditions | Product |

|---|

| Hydrolysis | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 3-Methylindoline-3-carboxylic acid | | Reduction | LiAlH₄, THF | 3-(Hydroxymethyl)-3-methylindoline | | Transesterification | R-OH, H⁺ or RO⁻ catalyst | Alkyl 3-methylindoline-3-carboxylate |

Carbamate (B1207046) and Amide Formations from the Ester Group

Direct conversion of the methyl ester to an amide (aminolysis) or carbamate is possible but often requires high temperatures or specific catalysts. A more common and reliable synthetic route involves a two-step process.

Amide Formation: The ester is first hydrolyzed to the corresponding carboxylic acid as described above. The resulting 3-methylindoline-3-carboxylic acid can then be coupled with a primary or secondary amine to form an amide bond. This step typically employs peptide coupling reagents to activate the carboxylic acid. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like TBTU. researchgate.netlookchem.com

Carbamate Formation: The formation of a carbamate from the ester group would typically proceed via an intermediate. One common pathway is the reduction of the ester to the primary alcohol, followed by reaction with an isocyanate or a carbamoyl (B1232498) chloride. Alternatively, the alcohol can be treated with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which then reacts with an amine to yield the carbamate.

Reactions at the Nitrogen Atom (N-Substitution)

The nitrogen atom in the indoline ring is a secondary amine, making it a nucleophilic center that readily undergoes reactions such as alkylation and acylation.

N-Alkylation: The indoline nitrogen can be alkylated using various alkylating agents like alkyl halides or sulfates in the presence of a base to neutralize the generated acid. More modern and efficient methods utilize the borrowing hydrogen or hydrogen autotransfer methodology, where an alcohol serves as the alkylating agent in the presence of an iron or iridium catalyst. This approach is environmentally friendly as it produces water as the only byproduct. Such methods have been successfully applied to the N-alkylation of indoline and 3-methylindoline. nih.govorganic-chemistry.org

N-Acylation: The nitrogen can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine). This reaction is typically high-yielding and provides N-acylindolines. Recent developments have shown that even less reactive acylating agents, such as thioesters, can be used for the N-acylation of indoles in the presence of a strong base like cesium carbonate. d-nb.info Given the higher nucleophilicity of the indoline nitrogen compared to the indole (B1671886) nitrogen, this transformation is expected to proceed readily. Direct acylation using a carboxylic acid in the presence of a boric acid catalyst has also been reported for indoles. clockss.org

Table 3: Common N-Substitution Reactions

| Reaction Type | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|

| N-Alkylation | R-X, Base (e.g., K₂CO₃) | 1-Alkyl-3-methylindoline-3-carboxylate | nih.gov |

| N-Alkylation (Borrowing Hydrogen) | R-CH₂OH, Iron or Iridium catalyst | 1-Alkyl-3-methylindoline-3-carboxylate | nih.govorganic-chemistry.org |

| N-Acylation | R-COCl, Base (e.g., Et₃N) | 1-Acyl-3-methylindoline-3-carboxylate | clockss.org |

| N-Acylation | (RCO)₂O, Base | 1-Acyl-3-methylindoline-3-carboxylate | clockss.org |

Alkylation and Acylation Strategies

The presence of a secondary amine in the indoline ring makes the nitrogen atom the most nucleophilic and reactive site for both alkylation and acylation. These reactions are fundamental for diversifying the scaffold and introducing functional handles for further transformations.

Alkylation: N-alkylation of the indoline nitrogen can be readily achieved using standard protocols. Typically, the reaction involves treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the nitrogen, enhancing its nucleophilicity and facilitating the SN2 reaction with the alkylating agent. The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions.

Acylation: N-acylation is a common strategy to introduce carbonyl-containing moieties, which can alter the electronic properties of the nitrogen and serve as precursors for amides and other derivatives. This transformation is typically performed by reacting the parent indoline with an acyl chloride or an acid anhydride (B1165640) under basic conditions. A tertiary amine base like triethylamine is often used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. These N-acyl derivatives are also crucial intermediates in certain stereoselective processes and can influence the conformational rigidity of the indoline ring system.

N-Protection and Deprotection Methodologies

In multi-step syntheses involving this compound, the protection of the indoline nitrogen is often a critical step to prevent undesired side reactions. The reactivity of the N-H bond can interfere with reagents intended for other parts of the molecule, such as organometallics or strong oxidants.

The most common and effective protecting group for the indoline nitrogen is the tert-butoxycarbonyl (Boc) group. It is introduced by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP). clockss.org The resulting N-Boc protected indoline is significantly less nucleophilic and more stable under a wide range of reaction conditions, including catalytic hydrogenation. clockss.org

Deprotection of the N-Boc group is efficiently accomplished under acidic conditions, which selectively cleave the carbamate without affecting other functional groups like the methyl ester. The most common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent such as dichloromethane (B109758) (CH₂Cl₂). clockss.org The reaction proceeds rapidly at room temperature, liberating the free secondary amine.

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Features |

| Boc (tert-butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA, DMAP) | Strong Acid (e.g., TFA, HCl) | Stable to bases, nucleophiles, and hydrogenation; Easily removed with acid. clockss.org |

| Cbz (Carboxybenzyl) | Benzyl chloroformate, Base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic conditions; Removed under neutral hydrogenolysis conditions. |

| Ac (Acetyl) | Acetic anhydride or Acetyl chloride, Base | Acidic or Basic Hydrolysis | Increases electron-withdrawing character; Removed by hydrolysis. |

Stereochemical Implications in Reactivity and Transformations

The stereocenter at the C3 position is a defining structural feature of this compound. This chiral center has profound implications for the synthesis of its derivatives, influencing the stereochemical outcome of reactions and opening pathways to diastereomerically and enantiomerically pure compounds.

Diastereoselectivity and Enantioselectivity in Derivative Formation

The creation of the C3 quaternary stereocenter is a significant challenge in asymmetric synthesis. The most effective methods for establishing this center with high enantioselectivity involve the catalytic asymmetric reduction of a prochiral precursor, specifically a 3-substituted-3H-indole.

The general strategy involves the synthesis of a methyl 3-methyl-3H-indole-3-carboxylate intermediate, which is then subjected to an enantioselective transfer hydrogenation. organic-chemistry.org This reaction utilizes a chiral catalyst, typically a Brønsted acid such as a chiral phosphoric acid (CPA), and a hydrogen source like Hantzsch dihydropyridine (B1217469). organic-chemistry.org The chiral catalyst creates a chiral environment around the imine moiety of the 3H-indole, directing the hydride transfer to one face of the molecule, thereby producing one enantiomer of the indoline product in excess. This organocatalytic approach avoids the use of transition metals and often proceeds under mild conditions with high levels of enantioselectivity. organic-chemistry.org

For analogous 2-aryl-3-methyl-3H-indoles, this method has been shown to produce the corresponding indolines in excellent yields and with high enantiomeric excess (ee).

| Catalyst/Reagent System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid / Hantzsch Ester | 2-Aryl-3H-indoles | Up to 97% | organic-chemistry.org |

| Chiral Iridium Complex / H₂ | 3H-indoles | High | acs.org |

| Chiral Ruthenium Complex / H₂ | 3H-indoles | High | acs.org |

Furthermore, once the C3 stereocenter is established, it can direct the stereochemical course of subsequent reactions. For instance, reactions at the C2 position may exhibit diastereoselectivity, with the incoming group being directed to either the syn or anti face relative to the C3-methyl group, depending on steric hindrance and the reaction mechanism.

Rearrangement Reactions and Epimerization Studies

Rearrangement reactions involving the indoline scaffold of this compound are not commonly reported in the literature. The saturated five-membered ring is generally stable under typical synthetic conditions.

However, the stereochemical integrity of the C3 center can be susceptible to epimerization under certain conditions. Epimerization involves the inversion of a stereocenter. For the C3 position in this molecule to epimerize, the proton at C3 would need to be removed to form a planar carbanion (or enolate if N-acylated), which could then be re-protonated from either face, leading to a mixture of stereoisomers. In the case of this compound, there is no proton at the C3 position, making epimerization at this center highly unlikely.

However, studies on related N-acyl indoline-2-carboxylate systems have shown that the stereocenter at C2 can undergo quantitative epimerization under certain catalytic hydrogenation or basic conditions. clockss.org This suggests that if the this compound were to be functionalized at the C2 position with a proton, that adjacent center could potentially be labile. While no direct epimerization studies on the C3-quaternary center of the title compound have been documented, its stability is considered robust due to the absence of an abstractable proton.

Following a comprehensive search for scientific literature, it has been determined that there are no available computational and theoretical studies specifically focused on the chemical compound “this compound” that would allow for the creation of the detailed article as requested.

The structured outline provided requires in-depth data from quantum chemical calculations, including Density Functional Theory (DFT) and Ab Initio studies, covering geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and vibrational spectroscopy simulations.

Searches for this specific information have yielded studies on structurally related but distinct molecules, such as Methyl indole -3-carboxylate. The difference between an indoline (with a saturated five-membered ring) and an indole (with an aromatic five-membered ring) is chemically significant. Data from these related compounds cannot be used to accurately describe this compound, as the electronic and structural properties would differ substantially.

Therefore, due to the absence of published research containing the specific data points required for each section and subsection of the outline, it is not possible to generate a scientifically accurate and detailed article on the computational and theoretical studies of this compound at this time.

Computational and Theoretical Studies on Methyl 3 Methylindoline 3 Carboxylate

Vibrational Spectroscopy Simulations and Assignments

Force Field Scaling Factors and Mode Analysis

In computational vibrational analysis, force fields are often used to calculate the vibrational frequencies of molecules. However, theoretical frequency calculations, typically performed using methods like Density Functional Theory (DFT), often systematically overestimate experimental frequencies. This discrepancy arises from the harmonic approximation used in the calculations and the limitations of the chosen theoretical level. To correct for these systematic errors and improve the agreement with experimental data, calculated frequencies are uniformly scaled using empirical scaling factors. nih.gov

The selection of a scaling factor is dependent on the theoretical method (e.g., B3LYP, HF) and the basis set (e.g., 6-311++G) employed in the calculation. nih.gov For instance, vibrational frequencies calculated with the B3LYP method often show good agreement with experimental results after scaling. nih.gov These factors are derived by comparing calculated and experimental vibrational spectra for a wide range of molecules.

Vibrational mode analysis involves assigning the calculated frequencies to specific molecular motions, such as stretching, bending, and rocking of bonds. scirp.org For a molecule like Methyl 3-methylindoline-3-carboxylate, this would include analyzing the characteristic modes of the indoline (B122111) ring, the methyl groups, and the carboxylate functional group. For example, C-H stretching vibrations of methyl groups are typically observed in the 2900-3000 cm⁻¹ region, while the carbonyl (C=O) stretch of the ester group is expected at a lower frequency. scirp.orgresearchgate.net Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed description of the vibrational character. scirp.org

Table 1: Typical Scaling Factors for Vibrational Frequencies Calculated with the B3LYP Functional

| Basis Set | Scaling Factor |

|---|---|

| 6-31G(d) | 0.9614 |

| 6-311+G(d,p) | 0.9670 |

| cc-pVTZ | 0.9700 |

Note: These are general values; specific scaling factors can vary based on the class of molecule and vibrational modes being studied.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods are extensively used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules, which is a cornerstone technique for structure elucidation. The accuracy of these predictions is vital for confirming molecular structures, discriminating between different isomers, and understanding electronic environments within a molecule. nih.gov

DFT-based methods have become the standard for calculating NMR parameters due to their balance of accuracy and computational cost. nih.gov The process typically involves first optimizing the molecular geometry at a chosen level of theory, as the calculated chemical shifts are highly sensitive to the input structure. Subsequently, the NMR shielding tensors are calculated for this optimized geometry. nih.gov

Gauge-Invariant Atomic Orbital (GIAO) Method for Chemical Shift Calculation

The Gauge-Invariant Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR chemical shifts. nih.gov This method effectively addresses the "gauge-origin problem," which refers to the dependence of calculated magnetic properties on the choice of the coordinate system's origin. By using atomic orbitals that explicitly depend on the magnetic field, the GIAO method ensures that the results are independent of this choice.

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_sample = σ_TMS - σ_sample

For this compound, a GIAO calculation would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. These theoretical values can then be compared with experimental data obtained from NMR spectroscopy to validate the proposed structure. tetratek.com.tr Discrepancies between calculated and experimental shifts can sometimes point to specific structural features or dynamic processes not captured by the static computational model. nih.gov

Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts for a Related Compound (Methyl 1H-indole-3-carboxylate) and Illustrative Predicted Values

| Carbon Atom | Experimental Shift (ppm) tetratek.com.tr | Illustrative Predicted Shift (ppm) |

|---|---|---|

| C=O | 165 | 166.2 |

| C3a/C7a (Quaternary) | 136 | 137.1 |

| C3a/C7a (Quaternary) | 126 | 125.4 |

| C2 | 107 | 108.5 |

| Aromatic CH | 123 | 123.8 |

| Aromatic CH | 122 | 122.5 |

| Aromatic CH | 121 | 121.7 |

| Aromatic CH | 112 | 111.9 |

| O-CH₃ | 51 | 51.8 |

Note: Experimental data is for Methyl 1H-indole-3-carboxylate in DMSO-d6. tetratek.com.tr Predicted values are hypothetical examples to illustrate the typical accuracy of GIAO calculations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most plausible pathway from reactants to products. This involves locating and characterizing stationary points on the PES, including minima (reactants, intermediates, and products) and first-order saddle points (transition states). nih.gov

For reactions involving this compound, computational studies could explore various transformations, such as cycloadditions, substitutions, or ring-opening reactions. nih.govbeilstein-journals.org These studies help rationalize experimentally observed product distributions and predict the feasibility of new reactions.

Transition State Analysis and Energy Barrier Determination

A key aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computational methods are used to locate the TS geometry and confirm its identity by vibrational frequency analysis; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). This value is a critical determinant of the reaction rate. nih.gov A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. By comparing the energy barriers of competing reaction pathways, chemists can predict which products are most likely to form. For example, in a cycloaddition reaction, different stereochemical or regiochemical outcomes can be assessed by calculating the activation energies of the respective transition states leading to each isomer. nih.gov

Table 3: Illustrative Transition State Analysis for a [3+2] Cycloaddition Reaction

| Reaction Pathway | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Ortho-Exo Transition State | 15.2 | 14.9 | 28.5 |

| Ortho-Endo Transition State | 16.1 | 15.8 | 29.7 |

| Meta-Exo Transition State | 22.5 | 22.1 | 35.1 |

| Meta-Endo Transition State | 23.0 | 22.7 | 35.8 |

Note: Data adapted from a computational study on a quinazoline-3-oxide and methyl 3-methoxyacrylate reaction to illustrate the comparison of activation energies (ΔE, ΔH) and Gibbs free energies of activation (ΔG) for different pathways. nih.gov

Kinetic and Thermodynamic Considerations

A complete understanding of a reaction requires analyzing both its kinetic and thermodynamic aspects. nih.gov

Kinetic Control: The product distribution is determined by the relative rates of the competing pathways. The major product will be the one formed via the lowest energy barrier (the kinetically favored product), regardless of its thermodynamic stability. nih.gov Kinetic studies often focus on the Gibbs free energy of activation (ΔG‡).

Thermodynamic Control: The product distribution is governed by the relative stabilities of the final products. If the reaction is reversible under the experimental conditions, the most stable product (the thermodynamically favored product) will be the major component of the final equilibrium mixture. nih.govnih.gov Thermodynamic analysis involves calculating the reaction energies (ΔE_rxn), enthalpies (ΔH_rxn), and Gibbs free energies (ΔG_rxn).

Computational studies can reveal situations where the kinetic and thermodynamic products are different. nih.gov For instance, a reaction might quickly form a less stable product (kinetic control), which then slowly converts to the more stable product over time if the conditions allow for equilibration (thermodynamic control). DFT calculations can accurately reproduce these trends by evaluating the full energy profile of the reaction, including reactants, transition states, intermediates, and products. nih.govmdpi.com

Advanced Spectroscopic Characterization of Methyl 3 Methylindoline 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For Methyl 3-methylindoline-3-carboxylate, NMR provides critical information regarding the proton and carbon environments, enabling the confirmation of the molecular skeleton and stereochemistry.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms. wiley-vch.de

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would reveal correlations between the protons on the aromatic ring, helping to assign their specific positions (e.g., H-4, H-5, H-6, H-7). It would also show coupling between the N-H proton and the C-2 methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. This technique is invaluable for assigning the carbon signals. For instance, it would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the C-2 methylene proton signals to the C-2 carbon. tetratek.com.tr A multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. tetratek.com.tr

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. tetratek.com.tr This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations for this compound would include:

The C-3 methyl protons to the C-3 quaternary carbon, the C-2 methylene carbon, and the C-3a aromatic carbon.

The ester methyl protons to the carbonyl carbon of the ester group.

The C-2 methylene protons to the C-3 quaternary carbon and the C-7a aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. NOESY is particularly important for determining stereochemistry and conformation. For a specific stereoisomer of a derivative, NOESY could show correlations between the C-3 methyl group and specific protons on the aromatic ring or at the C-2 position, helping to define its spatial orientation.

The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N-H | ~4.0-5.0 (br s) | - | C2, C7a |

| C2-H₂ | ~3.0-3.5 (m) | ~35-45 | C3, C7a |

| C3 | - | ~50-60 | - |

| C3-CH₃ | ~1.5 (s) | ~20-30 | C2, C3, C3a |

| C4-H | ~6.7-7.2 (d) | ~120-130 | C5, C6, C3a |

| C5-H | ~6.7-7.2 (t) | ~120-130 | C4, C6, C7 |

| C6-H | ~6.7-7.2 (t) | ~120-130 | C4, C5, C7a |

| C7-H | ~6.7-7.2 (d) | ~110-120 | C5, C7a |

| C3a | - | ~125-135 | - |

| C7a | - | ~145-155 | - |

| C=O | - | ~170-175 | - |

Note: Predicted values are based on general chemical shift ranges and data from analogous structures. Actual values may vary depending on solvent and experimental conditions.

While solution-state NMR characterizes molecules in an isotropic environment, solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be applied to:

Study Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties.

Analyze Intermolecular Interactions: Probe intermolecular contacts, such as hydrogen bonds and π-π stacking interactions, which govern the crystal packing arrangement.

Determine Conformation: Elucidate the precise molecular conformation adopted in the solid state, which may differ from that observed in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The indoline (B122111) N-H group is expected to show a distinct stretching vibration, typically in the range of 3300-3500 cm⁻¹. The exact position and sharpness of this peak can provide information about hydrogen bonding. kahedu.edu.inresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the methyl and methylene groups) are found just below 3000 cm⁻¹. libretexts.org

C=O Stretching: The ester carbonyl group (C=O) gives rise to a very strong and sharp absorption band in the FT-IR spectrum, typically between 1720-1740 cm⁻¹. libretexts.org This is one of the most characteristic peaks in the spectrum.

C=C Stretching: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. libretexts.org

N-H Bending: The N-H bending vibration is typically observed around 1500-1650 cm⁻¹.

Table 2: Principal FT-IR and Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| ~3400 | N-H Stretch | Indoline N-H | Medium, Sharp | Weak |

| 3100-3000 | C-H Stretch | Aromatic | Medium | Strong |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium | Medium |

| ~1735 | C=O Stretch | Ester Carbonyl | Very Strong | Medium |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium-Strong | Strong |

| ~1440 | C-H Bend | Aliphatic (CH₃, CH₂) | Medium | Medium |

| 1300-1100 | C-O Stretch | Ester | Strong | Weak |

The presence of a hydrogen bond donor (the N-H group) and acceptors (the ester carbonyl oxygen and the nitrogen lone pair) makes this compound capable of forming intermolecular hydrogen bonds. researchgate.netnih.gov These interactions can be readily studied using FT-IR spectroscopy. mdpi.com

Red Shift of N-H Stretch: In the solid state or in concentrated solutions, the formation of N-H···O=C or N-H···N hydrogen bonds will cause the N-H stretching frequency to shift to a lower wavenumber (a "red shift") and the band to become broader compared to the spectrum in a dilute, non-polar solvent. researchgate.net

Shift of C=O Stretch: Similarly, if the carbonyl oxygen is involved in hydrogen bonding, its stretching frequency may also shift to a slightly lower wavenumber. The magnitude of these shifts can provide a qualitative measure of the strength of the hydrogen bonding interactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. bris.ac.uk

For this compound (C₁₁H₁₃NO₂), the exact molecular weight can be calculated, and its mass spectrum will show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺ depending on the ionization technique) corresponding to this mass.

Molecular Weight: The monoisotopic mass is 191.0946 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision. acs.org

Fragmentation Analysis: Under ionization conditions, the molecular ion can undergo fragmentation, breaking at its weakest bonds. The analysis of these fragment ions helps to confirm the structure. Likely fragmentation pathways for this compound include:

Loss of the methoxy (B1213986) group (-OCH₃): Resulting in an [M-31]⁺ ion.

Loss of the methoxycarbonyl group (-COOCH₃): Resulting in an [M-59]⁺ ion, which would be a particularly stable fragment.

Loss of the C-3 methyl group (-CH₃): Resulting in an [M-15]⁺ ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 176 | [M - CH₃]⁺ | Loss of methyl group |

| 160 | [M - OCH₃]⁺ | Loss of methoxy group |

By integrating the data from these advanced spectroscopic methods, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its connectivity, stereochemistry, and intermolecular behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For this compound (C₁₁H₁₃NO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to provide a benchmark for experimental results. This high precision allows for the unambiguous determination of the molecular formula. In practice, HRMS analysis of related 3,3-disubstituted indolines has been successfully used to confirm their elemental compositions. For instance, various synthesized 2-aryl-3,3-disubstituted indolines have been characterized using ESI-TOF (electrospray ionization time-of-flight) HRMS to confirm their expected molecular formulas. mdpi.com

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1019 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₂⁺ | 214.0838 |

Note: The data in this table is calculated and serves as a reference for experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 192.1019) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is predicted based on the functional groups present. Key fragmentation pathways for indoline esters typically involve:

Loss of the ester group: A primary fragmentation would be the loss of the methoxycarbonyl radical (•COOCH₃) or methanol (B129727) (CH₃OH).

Ring cleavage: The indoline ring can undergo cleavage, leading to characteristic fragments of the bicyclic system.

Loss of the methyl group: The methyl group at the C3 position can be lost as a methyl radical (•CH₃).

For the related compound, methyl indole-3-carboxylate (B1236618) (the aromatic analogue), MS/MS data shows a precursor ion [M+H]⁺ at m/z 176.0697, which fragments to product ions at m/z 144.0452, 117.0567, and 116.0492, corresponding to losses related to the ester group and cleavage of the indole (B1671886) ring. nih.gov A similar, albeit distinct, pattern would be expected for the saturated indoline structure of this compound.

Table 2: Predicted MS/MS Fragmentation of [C₁₁H₁₃NO₂ + H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 192.10 | 132.08 | C₂H₄O₂ (Methyl formate) or COOCH₃ + H | Indoline ring with a methyl group at C3 |

| 192.10 | 118.06 | C₃H₆O₂ (Propionic acid methyl ester related) | Fragment resulting from significant ring cleavage |

Note: This data is predictive and based on common fragmentation patterns of related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Analysis of Electronic Transitions and Chromophores

The chromophore in this compound is the indoline (2,3-dihydroindole) ring system. Unlike the aromatic indole ring, which has prominent π → π* transitions, the saturated indoline ring's absorption spectrum is dominated by transitions involving the phenyl ring and the nitrogen lone pair. acs.orgchemrxiv.org

The expected electronic transitions for the indoline chromophore are:

π → π transitions:* These arise from the benzene (B151609) portion of the indoline molecule. For substituted benzenes, two main bands are typically observed, corresponding to the ¹Lₐ and ¹Lₑ transitions in benzene nomenclature. These usually appear in the region of 200-230 nm and 250-290 nm.

n → σ transitions:* The lone pair of electrons on the nitrogen atom can be excited to an antibonding sigma orbital. These transitions are typically of lower intensity and can be observed in the UV region.

Studies on 3-methylindole (B30407) have shown that substitution on the pyrrole (B145914) ring can influence the energy levels of the excited states. acs.orgresearchgate.net For this compound, the substituents at the C3 position will cause slight shifts in the absorption maxima compared to unsubstituted indoline.

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states. nih.govresearchgate.net

π → π transitions:* For these transitions, polar solvents often cause a small red shift (bathochromic shift) because the excited state is typically more polar than the ground state and is therefore stabilized by polar solvent molecules.

n → σ transitions:* These transitions often exhibit a blue shift (hypsochromic shift) in polar, protic solvents. This is because the non-bonding electrons of the nitrogen lone pair can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net

For indoline derivatives, the electronic absorption spectra are sensitive to the solvent environment. nih.govbiointerfaceresearch.com It is expected that the absorption maxima of this compound would shift to shorter wavelengths (blue shift) for its n → σ* transitions and to longer wavelengths (red shift) for its π → π* transitions as the solvent polarity increases.

Table 3: Expected Solvent Effects on the UV-Vis Absorption Maxima (λₘₐₓ) of the Indoline Chromophore

| Solvent | Polarity (Dielectric Constant) | Expected λₘₐₓ for π → π* Transition | Expected λₘₐₓ for n → σ* Transition |

|---|---|---|---|

| Hexane | Low (~1.9) | Shorter λ (e.g., ~285 nm) | Longer λ (e.g., ~240 nm) |

| Ethanol | High (~24.5) | Longer λ (e.g., ~290 nm) | Shorter λ (e.g., ~235 nm) |

Note: The λₘₐₓ values are illustrative and based on general trends observed for similar chromophores.

Methyl 3 Methylindoline 3 Carboxylate As a Key Building Block for Advanced Molecular Architectures

Scaffold in the Synthesis of Complex Organic Molecules

The unique structural features of methyl 3-methylindoline-3-carboxylate make it a valuable precursor for a variety of complex organic molecules. The presence of a quaternary carbon center and the fused aromatic-alicyclic ring system provide a rigid framework that can be strategically functionalized to access diverse molecular shapes and functionalities.

Enantiopure Derivatives as Chiral Auxiliaries or Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. While the direct application of enantiopure this compound as a chiral auxiliary is an area of ongoing research, the related 3-substituted isoindolinones have been successfully employed in this capacity. For instance, an anionic chiral auxiliary has been used to mediate the asymmetric alkylation of carbamates to produce 3-substituted isoindolinones with high enantiomeric excess. nih.gov This suggests the potential for developing chiral auxiliaries based on the this compound framework for various asymmetric transformations.

Similarly, chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereoselectivity of a reaction. The development of novel chiral ligands is a continuous pursuit in organic synthesis. The rigid indoline (B122111) scaffold of this compound, with its potential for derivatization at the nitrogen atom and the aromatic ring, offers a promising platform for the design of new classes of chiral ligands for a range of metal-catalyzed reactions.

Incorporation into Macrocycles and Supramolecular Assemblies

Macrocycles, cyclic molecules containing a large ring of atoms, are of significant interest due to their prevalence in natural products and their unique chemical and biological properties. The rigid structure of the indoline core can serve as a conformational constraint when incorporated into a macrocyclic framework. Metal-catalyzed approaches, such as palladium-catalyzed macrocyclization, have been employed for the synthesis of indole-based macrocycles. mdpi.com These strategies could potentially be adapted to incorporate the this compound unit, leading to novel macrocyclic structures with defined three-dimensional shapes.

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The indole (B1671886) nucleus is known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the self-assembly of molecules. amanote.com Derivatives of this compound could be designed to self-assemble into complex supramolecular architectures, such as gels or liquid crystals, with potential applications in materials science and nanotechnology.

Role in Natural Product Synthesis and Analogues

The indoline scaffold is a common motif in a vast array of natural products, many of which exhibit significant biological activity. The 3,3-disubstituted indoline core, in particular, is a key structural feature of several complex indole alkaloids.

Core Structure in Bioactive Indoline Alkaloids

Indole alkaloids are a large and structurally diverse class of natural products, with many compounds demonstrating a wide range of pharmacological activities. nih.govresearchgate.net The 3,3-disubstituted indoline skeleton is a recurring theme in many of these bioactive molecules. While specific examples detailing the use of this compound as a direct precursor are still emerging, the synthesis of natural products containing this core structure highlights its importance. For example, the synthesis of trisindolines, which feature a 3,3-di(indolyl)oxindole core, has been extensively studied due to their interesting biological profiles. nih.gov

| Natural Product Class | Core Structure | Relevant Synthetic Precursor (Example) |

| Trisindolines | 3,3-Di(indolyl)oxindole | Isatin (B1672199) and Indole |

| Spirooxindoles | Spirocyclic oxindole | Isatin derivatives |

| Communesins | Hexacyclic indole alkaloid | Tryptamine derivatives |

Synthetic Routes to Diverse Natural Product Families

The development of synthetic routes to natural products is a major driver of innovation in organic chemistry. The this compound scaffold can be envisioned as a key intermediate in the synthesis of various natural product families. Strategies for the construction of 3,3-disubstituted indolines often involve the dearomatization of indoles. nih.gov Catalytic asymmetric dearomatization of 2,3-disubstituted indoles provides a powerful method for accessing chiral indolenines and fused indolines, which are precursors to many natural alkaloids. nih.gov

Furthermore, palladium-catalyzed multi-component reactions have been developed for the synthesis of 3,3-disubstituted indolines, showcasing the versatility of modern catalytic methods in constructing this important structural motif. researchgate.net These synthetic advancements pave the way for the use of this compound and related compounds in the total synthesis of complex natural products and their analogues for biological evaluation.

Development of New Reaction Methodologies Utilizing the Indoline-3-carboxylate Unit

The indoline-3-carboxylate scaffold serves as a valuable platform for the development of new synthetic methods. The reactivity of the indole and indoline nucleus, coupled with the directing and activating effects of the carboxylate group, allows for a wide range of chemical transformations.

Recent advances in transition-metal catalysis have enabled the development of novel methods for the functionalization of indole derivatives. For instance, palladium-catalyzed C-H functionalization of indoles with a carbonyl directing group at the C3-position has been demonstrated. nih.gov Such methodologies allow for the direct introduction of new substituents onto the indole core, providing rapid access to a diverse range of derivatives.

Furthermore, tandem reactions involving the cyclization of 2-ethynylanilines followed by CO2 fixation have been developed for the synthesis of 3-carboxylated indoles without the need for transition metal catalysts. nih.gov Rhodium-catalyzed cyclopropanation-ring expansion reactions of indoles with halodiazoacetates offer another innovative route to functionalized quinoline-3-carboxylates. beilstein-journals.org These emerging methodologies highlight the ongoing efforts to develop efficient and sustainable synthetic routes to valuable indole and indoline derivatives, and the indoline-3-carboxylate unit is central to many of these advancements.

Catalyst Development for Transformations of Indoline Esters

The strategic modification of indoline esters, especially the introduction of substituents at the 3-position, is essential for creating structurally diverse molecules with potential biological activity. Modern catalyst development has been central to achieving high efficiency and stereoselectivity in these transformations. Research has concentrated on both organocatalysis and metal-based catalysis to construct chiral quaternary centers, which are prominent in many bioactive compounds. nih.govacs.org

A significant area of focus has been the enantioselective catalytic nucleophilic additions to isatin imines, which are closely related precursors to 3-substituted indoline derivatives. beilstein-journals.orgnih.gov Chiral phosphoric acids have emerged as effective organocatalysts for these reactions. For instance, the addition of dimedone-derived enaminones to N-Boc-isatin imines, promoted by a bulky chiral phosphoric acid catalyst, yields chiral 3-substituted 3-amino-2-oxindoles with moderate to quantitative yields (54–99%) and good to high enantioselectivities (84–96% ee). beilstein-journals.org Similarly, chiral tertiary amine-squaramide catalysts have been successfully employed in domino reactions to produce spirocyclic 3-aminooxindoles. beilstein-journals.org

Metal-based catalysts have also proven highly effective. A homodinuclear Ni₂-Schiff base complex has been developed for the catalytic asymmetric amination of 3-substituted oxindoles using azodicarboxylates. acs.org This system operates at low catalyst loadings (1-2 mol%) and provides excellent yields (89-99%) and enantioselectivities (87-99% ee). acs.org Interestingly, a reversal of enantiofacial selectivity was observed when a monometallic nickel-Schiff base complex was used, highlighting the tunable nature of these catalytic systems. acs.org

The asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction is another powerful tool, utilizing a dual-catalyst system of chiral amines and phosphines. nih.govscispace.com This method, applied to isatin-derived ketimines, produces biomedically important 3-substituted 3-amino-2-oxindoles in good yields (often >80%) and with outstanding enantioselectivity (90–99% ee). nih.govscispace.com The development of such catalytic routes is highly desired for expanding the structural diversity of chiral 3-amino-2-oxindoles, which are privileged structures in medicinal chemistry. nih.gov

| Catalyst Type | Specific Catalyst Example | Transformation | Substrate | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | Addition of Enaminones | N-Boc-isatin imines | 54–99% | 84–96% | beilstein-journals.org |

| Organocatalyst | Chiral Tertiary Amine-Squaramide | Domino Reaction | Isatin imine and 2-mercaptoacetaldehyde | 75–95% | 78–97% | beilstein-journals.org |

| Metal Catalyst | Homodinuclear Ni₂-Schiff Base | Asymmetric Amination | 3-Substituted oxindoles | 89–99% | 87–99% | acs.org |

| Dual Catalyst System | Chiral Amine and Phosphine (B1218219) | Aza-Morita-Baylis-Hillman | Isatin-derived ketimines | >80% | 90–99% | nih.govscispace.com |

Green Chemistry Approaches in Indoline Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being integrated into the synthesis of complex molecules like indolines. These approaches offer more sustainable and efficient alternatives to traditional synthetic methods.

One key green strategy is the use of atom-economic reactions, which maximize the incorporation of atoms from the starting materials into the final product. The Morita-Baylis-Hillman (MBH) reaction and its aza-variant are considered powerful and atom-economic tools for constructing complex molecules. nih.govscispace.com Three-component reactions also exemplify this principle by creating structurally diverse C3-alkylated indole derivatives in a single, one-pot operation, which significantly improves efficiency and reduces waste. rsc.org An acid-catalyzed, metal-free three-component reaction of indoles, H-phosphine oxides, and carbonyl compounds has been developed, offering a general and regioselective approach to these structures. rsc.org

The reduction of solvent use and energy consumption is another cornerstone of green chemistry. A facile and efficient method for the synthesis of 3,3-bis(hydroxyaryl)oxindoles has been developed using methanesulfonic acid catalysis under solvent-free, microwave-assisted conditions. nih.gov This approach not only eliminates the need for volatile organic solvents but also significantly shortens reaction times to 30–90 minutes, resulting in high yields. nih.gov Microwave irradiation is recognized as an environmentally friendly approach that can accelerate the synthesis of various heterocyclic compounds, including isoindolinones. researchgate.net

Furthermore, replacing hazardous reagents and metal catalysts with greener alternatives is a critical goal. The development of metal-free catalytic systems, such as the acid-catalyzed three-component reaction mentioned earlier, avoids the environmental and economic issues associated with heavy metal catalysts. rsc.org Similarly, the synthesis of substituted oxindoles via the intermediacy of an azasulfonium salt proceeds under relatively mild conditions, offering an alternative to harsher methods that use strongly acidic conditions and result in low yields. nih.gov

| Green Chemistry Approach | Key Principle(s) | Example Reaction | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency, Solvent-Free | Synthesis of 3,3-bis(hydroxyaryl)oxindoles | Methanesulfonic acid, solvent-free, MW | Faster reactions (30-90 min), high yields, environmentally friendly | nih.gov |

| Multi-Component Reactions | Atom Economy, Step Economy | Synthesis of 3-(phosphoryl)methylindoles | Acid-catalyzed, metal-free | One-pot synthesis, high functional group tolerance, reduced waste | rsc.org |

| Atom-Economic Reactions | Atom Economy | Aza-Morita-Baylis-Hillman Reaction | Chiral amine and phosphine catalysts | Efficient construction of C-C bonds with minimal waste | nih.govscispace.com |

| Use of Milder Conditions | Reduced Hazard | Synthesis of oxindoles via azasulfonium salt | tert-Butyl hypochlorite, triethylamine (B128534) | Avoids strongly acidic conditions and improves yields | nih.gov |

Q & A

Q. What are the key methodological considerations for synthesizing Methyl 3-methylindoline-3-carboxylate and its derivatives?

Synthesis of indoline-carboxylate derivatives typically involves multi-step reactions, including cyclization, esterification, and functional group protection. For example, indole-3-carboxylic acid derivatives are synthesized using catalysts like palladium or copper for cross-coupling reactions, followed by methylation at the nitrogen or carboxylate positions. Reaction optimization may require Design of Experiments (DoE) to adjust parameters such as temperature, solvent polarity, and stoichiometry. Characterization intermediates should be monitored via TLC or HPLC, with final products validated using NMR, FTIR, and mass spectrometry (e.g., GC-HRMS or UHPLC-HRMS) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Structural elucidation relies on a combination of:

- NMR spectroscopy (1H, 13C, 2D-COSY/HSQC) to confirm regiochemistry and substituent positions.

- X-ray crystallography for absolute configuration determination. Programs like SHELXL refine crystal structures, while WinGX processes diffraction data .